4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane
Description
Properties
IUPAC Name |
cyclobutyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2OS/c19-16(14-6-4-7-14)18-10-5-11-20-13-15(18)12-17-8-2-1-3-9-17/h14-15H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHUBHSLBOBEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2C(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility. The choice of raw materials and reagents, as well as the purification techniques, are tailored to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically active molecules:
Pharmacokinetic and Pharmacodynamic Differences
- Receptor Affinity : Unlike Repaglinide, which targets pancreatic β-cell K⁺ channels, the piperidine and thiazepane moieties in the compound may favor interactions with G-protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors, based on structural homology .
- Metabolic Stability: Cyclobutane substitution enhances metabolic stability compared to linear alkyl chains in other thiazepane derivatives, as evidenced by in vitro microsomal assays (t₁/₂ > 60 min vs. 25–40 min for non-cyclized analogs) .
Biological Activity
The compound 4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is a member of the thiazepine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structural formula of this compound includes a thiazepane ring, which is known for its potential therapeutic properties. The presence of the cyclobutanecarbonyl and piperidine moieties contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂OS |
| Molecular Weight | 250.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
Antiparasitic Activity
Recent studies have highlighted the potential antiparasitic activity of thiazepine derivatives. A study focused on bicyclic thiazolidinyl-1,4-thiazepines demonstrated low micromolar efficacy against Trypanosoma brucei, with an EC50 value of 2.8 μM, indicating significant activity against this parasite . The selectivity index for these compounds was reported to be greater than 71, suggesting a favorable therapeutic window.
Anthelmintic Activity
In another investigation, the biological activity of various thiazepine compounds was assessed using Nippostrongylus brasiliensis and Caenorhabditis elegans as models. Although the overall activity was modest, one compound (3e) showed a death percentage of 47.6% at a concentration of 20 μM against N. brasiliensis . This suggests that modifications in the thiazepine structure can enhance anthelmintic properties.
Inhibition Studies
The inhibition of thioredoxin glutathione reductase (TGR), an enzyme crucial for the survival of flatworm parasites, was evaluated. However, none of the tested thiazepines exhibited significant inhibitory effects at a concentration of 50 μM . This indicates that while some derivatives may show antiparasitic activity, they may not act through TGR inhibition.
Case Study 1: Synthesis and Evaluation
A study synthesized several thiazolidinyl-1,4-thiazepines and evaluated their biological activities. The synthesized compounds were subjected to various assays to determine their effectiveness against different parasitic models. The results indicated that while some compounds had promising activity against T. b. brucei, others were more effective as anthelmintics .
Case Study 2: Computer-Aided Drug Design
Recent advancements in computer-aided drug design have been employed to predict the biological activity spectra of new piperidine derivatives, including those related to thiazepines. The PASS (Prediction of Activity Spectra for Substances) tool was utilized to identify potential pharmacological targets and activities, suggesting that these compounds could have applications in treating cancer and central nervous system disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
